VU0134992 (2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) is a small-molecule inhibitor of the Kir4.1 potassium channel []. It was discovered through a high-throughput screen of a chemical library and exhibits superior potency and selectivity compared to other known Kir4.1 inhibitors like amitriptyline, nortriptyline, and fluoxetine [].
VU0134992 acts as a pore blocker of the Kir4.1 potassium channel []. Patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis studies suggest that the pore-lining glutamate 158 and isoleucine 159 residues in the Kir4.1 channel are crucial for VU0134992's inhibitory action [].
VU0134992 is a valuable tool compound for investigating the therapeutic potential of Kir4.1 as a target for diuretic drugs []. In preclinical studies, oral administration of VU0134992 resulted in a dose-dependent increase in urine production (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in rats, suggesting its potential as a novel diuretic agent for treating hypertension [].
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2